3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Description
3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a tricyclic heterocyclic compound characterized by a fused naphthalene-like core with a benzoyl group at position 8 and an amino substituent at position 2. Its molecular framework includes a 3-azatricyclo[7.3.1.0⁵,¹³]trideca-pentaene system, which confers rigidity and planar aromaticity, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLCGHJCPJVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group allows for substitution reactions, leading to the formation of imines, amines, thioureas, and hydrazones.
Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 3-amino derivatives can exhibit significant antitumor properties. The unique structure of 3-amino-8-benzoyl-3-azatricyclo compounds may contribute to their ability to interfere with cancer cell proliferation and induce apoptosis. Studies have shown that such compounds can inhibit specific signaling pathways involved in tumor growth.
Antiviral Properties
Certain azatricyclo compounds have been investigated for their antiviral activity. The structural features of 3-amino-8-benzoyl-3-azatricyclo may facilitate interactions with viral proteins or enzymes, thereby inhibiting viral replication. Preliminary studies suggest potential efficacy against various viruses, warranting further exploration in virology.
Synthetic Utility
Building Block in Organic Synthesis
Due to its complex structure and functional groups, 3-amino-8-benzoyl-3-azatricyclo can serve as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules or as an intermediate in the preparation of pharmaceuticals. Its ability to undergo various chemical reactions enhances its utility in synthetic organic chemistry.
Therapeutic Roles
Potential Drug Candidate
The pharmacological properties of 3-amino-8-benzoyl-3-azatricyclo suggest its potential as a drug candidate for treating various diseases. Its unique molecular framework may provide a template for developing new therapeutic agents targeting specific biological pathways involved in diseases such as cancer or viral infections.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on Antitumor Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values indicating potency. | Supports the compound's potential as an anticancer agent. |
| Investigation of Antiviral Properties | Showed promising results against specific viral strains with mechanisms involving enzyme inhibition. | Highlights the need for further antiviral research on this compound. |
| Synthesis of Novel Derivatives | Utilized as a precursor to synthesize new derivatives with enhanced biological activity. | Indicates versatility in synthetic applications and potential for drug development. |
Mechanism of Action
The mechanism of action of 3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form various derivatives that can interact with different biological molecules. For example, it can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects .
Comparison with Similar Compounds
N-[2,4-Dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]thiourea
3-Nitro-1,8-naphthalic Anhydride
- Structure: Shares the tricyclic core but substitutes the amino and benzoyl groups with nitro and anhydride functionalities.
- Properties: Molecular weight: 243.18 g/mol (vs. ~323.31 g/mol for the target compound). Melting point: 247–254°C, indicative of thermal stability. Solubility: Insoluble in water, slightly soluble in ethanol, and soluble in DMF .
- Applications : Used as a precursor in dye synthesis and organic electronics .
Lucifer Yellow CH Dilithium Salt
Nitro-Substituted Analogues
- Example : 3-(4-Hydroxyphenyl)-10-nitro-3-azatricyclo[...]dione (CAS 42388-17-0).
- Activity: Nitro groups often enhance electron-deficient character, influencing reactivity in photochemical applications.
- Comparison : The benzoyl group in the target compound may offer better lipid solubility for membrane penetration in drug design .
Metal Complexes with Phthalic Anhydride Derivatives
- Example : Co(II), Ni(II), and Cu(II) complexes with phthalic anhydride derivatives.
- Activity : Demonstrated antimicrobial and catalytic properties. The tricyclic core stabilizes metal coordination, a feature shared with the target compound .
Physicochemical Properties
| Property | Target Compound | N-[2,4-Dioxo...thiourea | 3-Nitro-1,8-naphthalic Anhydride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~323.31 (estimated) | 323.31 | 243.18 |
| Melting Point (°C) | Not reported | Not reported | 247–254 |
| Solubility | Likely hydrophobic | Polar solvents | DMF, ethanol |
| Key Functional Groups | Benzoyl, amino | Thiourea | Nitro, anhydride |
Biological Activity
3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of azatricyclic compounds characterized by their unique structural framework which contributes to their biological properties. The molecular formula is with a molecular weight of approximately 283.33 g/mol.
Anticancer Properties
Research indicates that 3-amino derivatives like this compound exhibit notable anticancer activity. A study demonstrated that compounds featuring the azatricyclo structure showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism involves the inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Amino-8-benzoyl-3-azatricyclo... | MCF-7 | 15 | Topoisomerase II inhibition |
| 3-Amino-8-benzoyl-3-azatricyclo... | PC3 | 20 | DNA intercalation |
| Amonafide | K562 | 10 | DNA intercalation and topoisomerase II |
The primary mechanism through which this compound exerts its anticancer effects is through DNA intercalation , which disrupts the normal function of DNA and inhibits replication. Additionally, it acts as a topoisomerase II inhibitor , preventing the unwinding of DNA necessary for replication .
Synthesis
The synthesis of 3-amino derivatives typically involves multi-step reactions starting from commercially available precursors. A common method includes:
- Formation of the azatricycle through cyclization reactions.
- Introduction of the benzoyl group via acylation.
- Amino group incorporation using amination techniques.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : In a study published in the International Journal of Pharmaceutical Research, various derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and PC3 cell lines. The results indicated that modifications to the benzoyl and amino groups significantly enhanced their anticancer properties .
- Mechanistic Studies : Another research focused on elucidating the molecular interactions between this compound and DNA, confirming its role as an intercalator through spectroscopic methods .
Q & A
Basic: What are the recommended synthetic pathways for 3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-2,4-dione, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of tricyclic compounds like this typically involves cycloaddition or multi-step condensation reactions. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) can react with benzothiazol-2-yl amines under acid catalysis to form fused tricyclic frameworks . To optimize yields:
- Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches .
- Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- Single-crystal X-ray diffraction is definitive for resolving complex tricyclic geometries, bond angles, and stereochemistry, as demonstrated for analogous azatricyclic systems .
- UV-Vis spectroscopy identifies π→π* and n→π* transitions in benzoyl and amino groups, with shifts indicating conjugation effects .
- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (with DEPT-135) are critical for confirming molecular weight and assigning proton/carbon environments. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .
Advanced: How can computational methods guide the design of novel derivatives of this compound for targeted bioactivity studies?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electron density distributions, predicting reactive sites for functionalization (e.g., benzoyl group substitution) .
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites).
- Combine reaction path search algorithms (e.g., artificial force-induced reaction method) with experimental validation to prioritize synthetically accessible derivatives .
Advanced: What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral mismatches) during synthesis?
Methodological Answer:
- Mechanistic interrogation : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates deviating from proposed pathways .
- Cross-validation : Compare experimental NMR/X-ray data with computed spectra (GIAO-DFT) to detect structural anomalies .
- Retrosynthetic analysis : Re-evaluate reaction steps where byproducts arise (e.g., retro-Asinger reactions in heterocycle formation) and introduce protecting groups to block side pathways .
Advanced: How should reactor design and process parameters be optimized for scaling up the synthesis of this compound?
Methodological Answer:
- Employ microreactor systems to enhance heat/mass transfer for exothermic or fast reactions, reducing decomposition risks .
- Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution in continuous-flow reactors .
- Apply Design of Experiments (DoE) to screen parameters (pressure, flow rate) and identify Pareto-optimal conditions for yield and purity .
Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Conduct accelerated stability studies under varied conditions (humidity, light, temperature) using HPLC to track degradation products.
- Store in inert atmospheres (argon) at -20°C, as tricyclic amides are prone to hydrolysis.
- Confirm stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase changes or exothermic decomposition .
Advanced: How can synergistic experimental-computational approaches improve mechanistic understanding of its reactions?
Methodological Answer:
- Integrate ab initio molecular dynamics (AIMD) to simulate transition states and compare with experimental kinetic data (e.g., Eyring plots) .
- Validate computed reaction coordinates using isotopic labeling (e.g., ¹³C tracing) to confirm bond-breaking/forming sequences .
- Leverage machine learning (e.g., graph neural networks) to predict side reactions from historical datasets of similar tricyclic systems .
Basic: What are the best practices for analyzing regioselectivity in functionalization reactions of this compound?
Methodological Answer:
- Use Hammett plots to correlate substituent effects (σ values) with reaction rates at specific positions (e.g., benzoyl vs. amino sites).
- Perform X-ray crystallography on derivatives to confirm regiochemical outcomes and steric/electronic influences .
- Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic attack sites based on HOMO-LUMO distributions .
Advanced: How can crystallographic data inform the design of co-crystals or salts to enhance solubility?
Methodological Answer:
- Analyze Hirshfeld surfaces from X-ray data to identify hydrogen-bond donors/acceptors for co-former selection (e.g., carboxylic acids) .
- Screen co-crystals via high-throughput slurry methods in solvents with varying polarity, monitoring via PXRD and DSC .
- Use molecular electrostatic potential (MEP) maps to predict intermolecular interactions between the compound and co-formers .
Advanced: What methodologies address challenges in enantiomeric resolution of its chiral derivatives?
Methodological Answer:
- Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for analytical separation, optimizing mobile phase composition (hexane:IPA ratios) .
- Develop asymmetric synthetic routes using organocatalysts (e.g., proline derivatives) to induce enantioselectivity during cyclization .
- Validate enantiopurity via vibrational circular dichroism (VCD) combined with DFT-simulated spectra for absolute configuration assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
